(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone
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Description
Scientific Research Applications
- PF-06815345 has been studied as a liver-targeted drug candidate that inhibits ribosomal synthesis of PCSK9 . PCSK9 is a protein involved in lipid metabolism and is considered challenging to target with small molecules .
- Researchers have explored the antifungal activity of related pyrazole derivatives. For instance, compounds containing an acylguanidine linker, similar to PF-06815345 , exhibited favorable antibacterial activity against Botrytis cinerea , a plant pathogen .
- Pyridine derivatives, including those with pyrazole moieties, have demonstrated antimicrobial and antiviral properties. While specific studies on PF-06815345 are limited, its structural features align with known bioactive compounds .
- Novel 1,3,4-oxadiazole derivatives containing a 3-chloropyridin-2-yl-1H-pyrazole moiety were synthesized and evaluated for larvicidal activity. Some of these compounds showed remarkable efficacy against pests like Helicoverpa armigera and Plutella xylostella .
- Although direct studies on PF-06815345 are scarce, pyrimidine derivatives (structurally related to pyrazoles) are known for their antitumor and antifibrotic effects. Researchers continue to explore such compounds for therapeutic applications .
Lipid Regulation and PCSK9 Inhibition
Antifungal Properties
Antimicrobial and Antiviral Potential
Larvicidal Activity
Antitumor and Antifibrotic Potential
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-2-1-5-19-14(12)22-11-3-8-20(9-4-11)15(21)13-10-17-6-7-18-13/h1-2,5-7,10-11H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAQEUIOPFGBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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